molecular formula C16H15NO4 B3419332 2,5-Dimethoxy-4'-nitrostilbene CAS No. 14198-24-4

2,5-Dimethoxy-4'-nitrostilbene

Cat. No. B3419332
CAS RN: 14198-24-4
M. Wt: 285.29 g/mol
InChI Key: HVSBSYHEGIPGAW-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-4’-nitrostilbene is a molecule that belongs to the class of polycyclic aromatic compounds . It is used as a versatile building block in organic synthesis and is also an intermediate for the production of other compounds . The linear formula of this compound is C16H15NO4 .

Scientific Research Applications

Synthesis of Intermediate DADMNS for Optical Materials

  • 2,5-Dimethoxy-4'-nitrostilbene is used as an intermediate in synthesizing materials like E-2,5-diacetamido-2′4′-dimethoxy-4-nitrostilbene (DADMNS), which is crucial for second-order nonlinear optical materials. The process involves acetylation, nitration, and condensation reactions (Wang Jia-an, 2012).

Development of Novel Y-Type Polyurethanes

  • Novel Y-type polyurethanes incorporating dioxynitrostilbene as an NLO-chromophore have been developed. These polyurethanes, synthesized from reactions involving diols and diisocyanates, demonstrate good solubility, thermal stability, and acceptable properties for NLO device applications (Ju-Yeon Lee et al., 2004).

Preparation of Poly(alkylvinylether)s for Nonlinear Optical Applications

  • Poly(alkylvinylether)s with NLO-phores based on modified versions of 2,5-Dimethoxy-4'-nitrostilbene have been prepared. These polymers exhibit good solubility and thermal stability, making them suitable for NLO applications (Ju-Yeon Lee, 1995).

Synthesis of Novel T-Type Polyurethanes

  • T-type polyurethanes containing the NLO-chromophore 2,5-dioxynitrostilbenyl group have been synthesized, displaying good solubility in organic solvents and high thermal stability. These characteristics make them useful in NLO device applications (Ju-Yeon Lee et al., 2004).

Safety And Hazards

While specific safety and hazard information for 2,5-Dimethoxy-4’-nitrostilbene is not available, general precautions should be taken while handling this compound. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1,4-dimethoxy-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15-9-10-16(21-2)13(11-15)6-3-12-4-7-14(8-5-12)17(18)19/h3-11H,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSBSYHEGIPGAW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209055
Record name 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4'-nitrostilbene

CAS RN

14198-24-4, 5529-38-4
Record name 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14198-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4'-nitrostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005529384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dimethoxy-2-(2-(4-nitrophenyl)ethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014198244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115889
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethoxy-4'-nitrostilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-2,5-dimethoxy-4'-nitrostilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxy-4'-nitrostilbene
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxy-4'-nitrostilbene
Reactant of Route 3
Reactant of Route 3
2,5-Dimethoxy-4'-nitrostilbene
Reactant of Route 4
Reactant of Route 4
2,5-Dimethoxy-4'-nitrostilbene
Reactant of Route 5
Reactant of Route 5
2,5-Dimethoxy-4'-nitrostilbene
Reactant of Route 6
Reactant of Route 6
2,5-Dimethoxy-4'-nitrostilbene

Citations

For This Compound
7
Citations
H Ulrich, DV Rao, FA Stuber… - The Journal of Organic …, 1970 - ACS Publications
Stilbenes with electron-donating groups on either of the aromatic moieties undergo rapid photodimerization. With dissimilar phenyl groups, two photodimers are obtained, and their …
Number of citations: 55 pubs.acs.org
H Ulrich, AAR Sayigh - The Journal of Organic Chemistry, 1966 - ACS Publications
The decarboxylation of-nitrophenylcinnamic acids in the presence ofpiperidine was found to proceed via the Michael addition of the piperidine to the double bond of the cinnamic acid …
Number of citations: 6 pubs.acs.org
K Rajagopal, TA Prasada Rao… - Journal of the Physical …, 1998 - journals.jps.jp
The electro optic Kerr constant of many new organic solutions comprising of the substituted aromatic carbonyl and nitrile compounds as solutes in nitrobenzene, for various molar …
Number of citations: 3 journals.jps.jp
WJ Farrissey Jr, FP Recchia… - The Journal of Organic …, 1969 - ACS Publications
The reaction of p-nitrotoluene with 2, 5-dimethoxybenzaldehyde was examined in a number of solvents, with several bases as catalysts and under a variety of conditions. Certain …
Number of citations: 7 pubs.acs.org
CG Bethea - The Journal of Chemical Physics, 1978 - aip.scitation.org
The second order hyperpolarizability β has been measured for several organic molecules. In this note we present these data and compare the magnitude of β to similar molecules …
Number of citations: 25 aip.scitation.org
WE Solodar, S Lukas, M Green - Journal of Chemical & …, 1964 - ACS Publications
J. HE PREPARATION of azo dye-developers, described in the patent literature (3, 4, 5, 12, 13), makes use of protected hydroquinone functions joined through various structures to an …
Number of citations: 2 pubs.acs.org
DR McKean, NJ Clecak, AF Renaldo - Journal of Vacuum Science & …, 1991 - pubs.aip.org
Bilayer photoresist schemes have the potential of satisfying the many stringent demands associated with the lithographic exposure step. Because the film thickness for this process is …
Number of citations: 4 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.